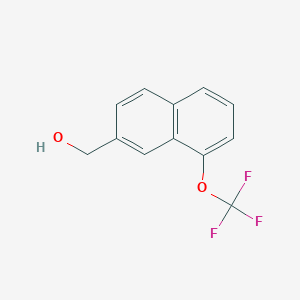
(5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Dimetoxipirimidin-2-il)metanamina dihidrocloruro: es un compuesto químico con la fórmula molecular C8H12N2O2·2HCl. Es un derivado de la piridina, que presenta grupos metoxi en las posiciones 5 y 6 y un grupo amina en la posición 2. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación química y biológica debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de (5,6-Dimetoxipirimidin-2-il)metanamina dihidrocloruro normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 5,6-dimetoxi piridina.
Introducción del grupo funcional: Los grupos metoxi se introducen en las posiciones 5 y 6 del anillo de piridina.
Adición del grupo amina: El grupo metanamina se agrega entonces a la posición 2 del anillo de piridina.
Formación de la sal dihidrocloruro: El último paso implica la formación de la sal dihidrocloruro haciendo reaccionar la base libre con ácido clorhídrico.
Métodos de producción industrial: La producción industrial de (5,6-Dimetoxipirimidin-2-il)metanamina dihidrocloruro sigue rutas de síntesis similares pero a mayor escala. El proceso implica:
Síntesis a granel: Se utilizan grandes cantidades de materiales de partida.
Condiciones de reacción optimizadas: Las condiciones de reacción como la temperatura, la presión y el disolvente se optimizan para obtener un rendimiento máximo.
Purificación: El producto se purifica mediante técnicas como la cristalización o la cromatografía para lograr una alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: (5,6-Dimetoxipirimidin-2-il)metanamina dihidrocloruro puede sufrir reacciones de oxidación, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.
Sustitución: Diversos nucleófilos y electrófilos en condiciones controladas.
Productos principales:
Productos de oxidación: Derivados oxidados del compuesto original.
Productos de reducción: Formas reducidas del compuesto con grupos funcionales alterados.
Productos de sustitución: Compuestos con nuevos grupos funcionales que reemplazan a los originales.
Aplicaciones Científicas De Investigación
Química:
Síntesis de moléculas complejas: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Catálisis: Actúa como catalizador o precursor de catalizador en diversas reacciones químicas.
Biología:
Estudios bioquímicos: Utilizado en estudios que involucran interacciones enzimáticas y vías metabólicas.
Sondas moleculares: Sirve como sonda molecular en ensayos biológicos.
Medicina:
Desarrollo de fármacos: Investigado por sus posibles aplicaciones terapéuticas y como bloque de construcción en la síntesis de fármacos.
Investigación farmacológica: Utilizado en estudios farmacológicos para comprender sus efectos en los sistemas biológicos.
Industria:
Ciencia de los materiales: Employed in the development of new materials with specific properties.
Fabricación química: Utilizado en la producción de diversos productos químicos.
Mecanismo De Acción
El mecanismo de acción de (5,6-Dimetoxipirimidin-2-il)metanamina dihidrocloruro implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías implicadas pueden incluir:
Inhibición enzimática: Inhibición de la actividad de enzimas específicas.
Modulación de receptores: Modulación de la actividad de receptores implicados en la transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares:
- (6-Metoxipirimidin-2-il)metanamina dihidrocloruro
- (5-Metilpirimidin-2-il)metanamina dihidrocloruro
- (6-Bromo-2-metoxipirimidin-3-il)metanamina dihidrocloruro
Comparación:
- Diferencias estructurales: La posición y el tipo de sustituyentes en el anillo de piridina varían entre estos compuestos.
- Propiedades únicas: (5,6-Dimetoxipirimidin-2-il)metanamina dihidrocloruro es único debido a la presencia de dos grupos metoxi en las posiciones 5 y 6, lo que puede influir en su reactividad e interacciones con objetivos biológicos.
- Aplicaciones: Si bien los compuestos similares pueden tener aplicaciones superpuestas, las características estructurales específicas de (5,6-Dimetoxipirimidin-2-il)metanamina dihidrocloruro lo hacen adecuado para usos de investigación e industriales particulares.
Propiedades
Fórmula molecular |
C8H14Cl2N2O2 |
|---|---|
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
(5,6-dimethoxypyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-4-3-6(5-9)10-8(7)12-2;;/h3-4H,5,9H2,1-2H3;2*1H |
Clave InChI |
VAFYDGPMJNWIRY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C=C1)CN)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)




![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)


![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)




